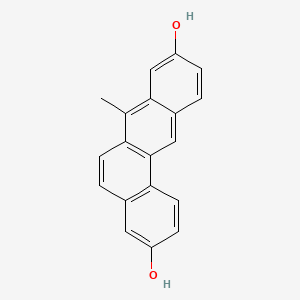
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by its complex structure, which includes multiple fused benzene rings and hydroxyl groups. It is known for its significant photophysical and photochemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benz[a]anthracene derivatives typically involves several steps, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes . More recently, metal-catalyzed reactions with alkynes have been employed to construct these frameworks . Specific conditions such as temperature, pressure, and the use of catalysts like cobalt/zinc reagents are crucial for the successful synthesis of these compounds .
Industrial Production Methods
Industrial production of benz[a]anthracene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, affecting transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz[a]anthracene
- 7-Methylbenz[a]anthracene
- 3-Methylbenz[a]anthracene
Uniqueness
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
80150-03-4 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]anthracene-3,9-diol |
InChI |
InChI=1S/C19H14O2/c1-11-16-6-3-12-8-14(20)5-7-17(12)19(16)9-13-2-4-15(21)10-18(11)13/h2-10,20-21H,1H3 |
Clé InChI |
OWCXKLSYNKIFFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=C3C=CC(=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
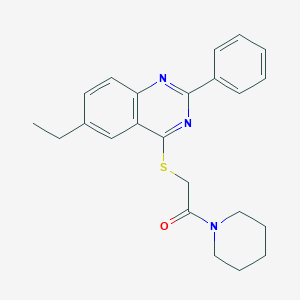
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
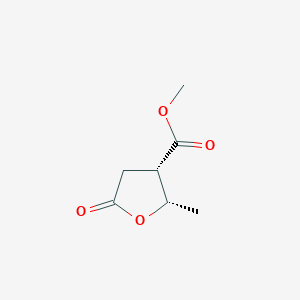
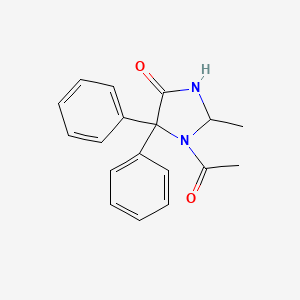


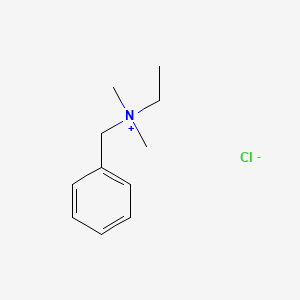
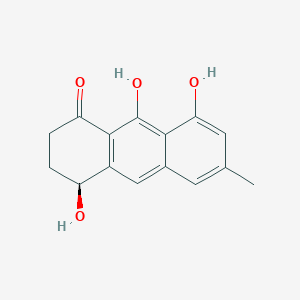
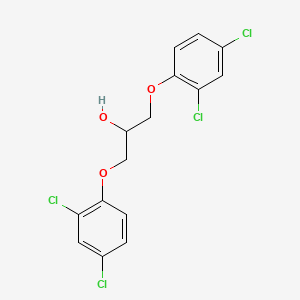
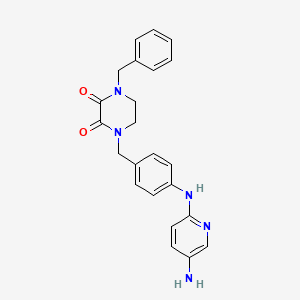
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
